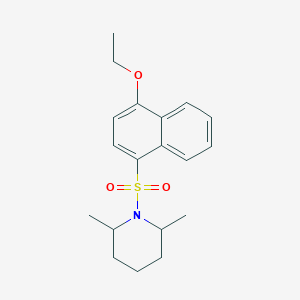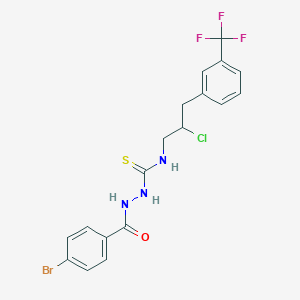
2-(4-bromobenzoyl)-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-bromobenzoyl)-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide” is a complex organic molecule. It contains several functional groups including a bromobenzoyl group, a chloropropyl group, a trifluoromethylphenyl group, and a hydrazinecarbothioamide group. These groups are likely to confer specific chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using methods described in the literature for the synthesis of trifluoromethylpyridines . The bromobenzoyl and chloropropyl groups could be introduced using standard organic chemistry reactions such as Friedel-Crafts alkylation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromobenzoyl group could undergo reactions typical of aromatic halides, while the hydrazinecarbothioamide group could participate in reactions involving the nitrogen-nitrogen single bond or the carbon-nitrogen double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple halogens (bromine, chlorine, and fluorine) would likely make the compound relatively dense and possibly volatile. The polar nature of the molecule could also influence its solubility in different solvents .Scientific Research Applications
Synthesis and Spectroscopy
A study detailed the synthesis of arylidene-hydrazinyl-thiazolines and their precursors, which includes compounds structurally related to 2-(4-bromobenzoyl)-N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)hydrazinecarbothioamide. The synthesized compounds were characterized by spectroscopic methods and mass spectrometry, providing insights into their fragmentation pathways and the applicability of the nitrogen rule for predicting molecular ions. This research offers a foundation for understanding the chemical properties and potential applications of such compounds in various scientific fields (Ramadan, 2019).
Novel Syntheses of Heterocyclic Compounds
Another study focused on the synthesis of new classes of compounds, including tris- and bis(1,3,4-thiadiazol-2-amine) derivatives, showcasing the versatility of hydrazine and carbothioamide derivatives in creating complex heterocyclic structures. This research highlights the potential of these compounds in developing new materials with unique properties, which could have implications in medicinal chemistry and material science (Darehkordi & Ghazi, 2013).
Anticonvulsant Evaluation
Research on benzimidazole derivatives, which share a core structural similarity with this compound, indicated potential anticonvulsant activities. This study demonstrates the pharmacological relevance of such compounds, suggesting their role in developing new therapeutic agents for treating convulsive disorders (Bhrigu et al., 2012).
DNA Binding and Biological Activities
A study on N-phenylmorpholine derivatives linked with thiazole or formazan moieties, related to the compound , explored their DNA binding capabilities and biological activities. These findings underline the potential biomedical applications of such molecules, particularly in targeting genetic material for therapeutic purposes (Farghaly et al., 2020).
Antimicrobial and Anticancer Activities
Further research into pyrazole, fused pyrazolo, and triazolopyrimidine derivatives, structurally akin to the compound of interest, revealed significant antimicrobial and anticancer activities. These studies suggest the utility of such compounds in developing new treatments for infectious diseases and cancer, highlighting the broad spectrum of potential therapeutic applications (Abunada et al., 2008).
Future Directions
Properties
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-[2-chloro-3-[3-(trifluoromethyl)phenyl]propyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClF3N3OS/c19-14-6-4-12(5-7-14)16(27)25-26-17(28)24-10-15(20)9-11-2-1-3-13(8-11)18(21,22)23/h1-8,15H,9-10H2,(H,25,27)(H2,24,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULHEZMFRONVMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CNC(=S)NNC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClF3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)
![4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B2362192.png)
![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)
![Methyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2362196.png)
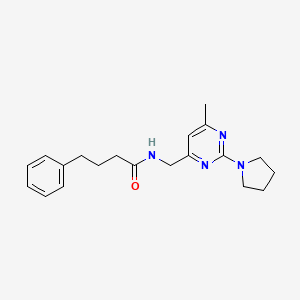

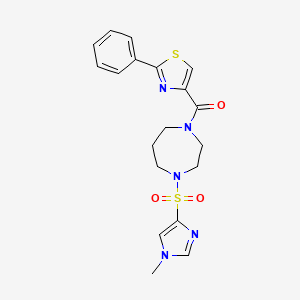
![N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362205.png)
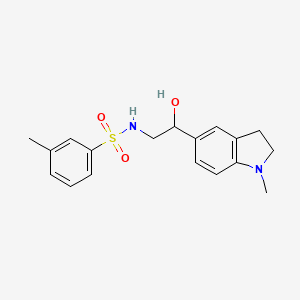
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2362207.png)
![3-(2-fluorophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2362208.png)


